molecular formula C50H57NO17 B1454920 7-Xylosyl-10-deacetyltaxol CAS No. 90332-63-1

7-Xylosyl-10-deacetyltaxol

Número de catálogo B1454920
Número CAS: 90332-63-1
Peso molecular: 944 g/mol
Clave InChI: ORKLEZFXASNLFJ-ODBGVJAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Xylosyl-10-deacetyltaxol is a derivative of Paclitaxel, an important anticancer drug . It has improved pharmacological features and higher water solubility . The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel .


Synthesis Analysis

The synthesis of 7-Xylosyl-10-deacetyltaxol involves bioconversion or biocatalysis of abundant, low-value, and renewable natural organic materials . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5 % antifoam supplement, and substrate concentration .


Molecular Structure Analysis

The molecular formula of 7-Xylosyl-10-deacetyltaxol is C50H57NO17 . Its molecular weight is 943.99 .


Chemical Reactions Analysis

The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . A 93–95 % bioconversion and 83 % bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Xylosyl-10-deacetyltaxol include a molecular weight of 943.99 and a molecular formula of C50H57NO17 .

Aplicaciones Científicas De Investigación

Taxol Production Enhancement

The anticancer drug Taxol's natural concentration in yew trees is approximately 0.02%, while its analogue 7-β-xylosyl-10-deacetyltaxol reaches up to 0.5%. Though 7-β-xylosyl-10-deacetyltaxol is not an intermediate in Taxol biosynthesis, it can be converted into Taxol through de-glycosylation and acetylation. Enhancements in the catalytic efficiency of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) have been achieved, which improve its action towards de-glycosylated derivatives of 7-β-xylosyl-10-deacetyltaxol, facilitating a more efficient Taxol production (Li et al., 2017).

Glycoside Hydrolases Characterization

Significant amounts of 7-β-xylosyl-10-deacetyltaxol produced by yew trees can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel. The discovery and characterization of specific glycoside hydrolases capable of converting 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol are crucial for industrial applications. These enzymes were successfully cloned and characterized, showing promising potential for the efficient use of 7-β-xylosyltaxanes in the semi-synthesis of paclitaxel and its analogues (Cheng et al., 2013).

Microbial Hydrolysis for Semi-Synthesis

A bacterial strain, Enterobacter sp. CGMCC 2487, has been found capable of removing the xylosyl group from 7-xylosyltaxanes. Optimizing conditions like temperature, pH value, and substrate concentration, the conversion rate of 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol reached 92%, indicating a viable method for the practical application in the semi-synthesis of paclitaxel or other taxane-based anticancer drugs (Wang et al., 2011).

Scale-Up Biocatalysis

Efforts to scale up the bioconversion of 7-β-xylosyl-10-deacetyltaxol using engineered yeast have been explored. The bioconversion efficiency achieved in larger volumes significantly exceeded previous reports, bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for industrial production of semi-synthetic paclitaxel (Liu & Zhu, 2015).

Enzyme Mutagenesis for Improved Catalysis

Research into the mutagenesis of enzymes involved in converting 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol has led to the identification of mutations that increase enzyme activity. These discoveries are critical for advancing the semi-synthesis of paclitaxel, offering more efficient enzyme variants for industrial purposes (Chen et al., 2018).

Biocatalytic Production and Immobilization

The immobilization of the enzyme LXYL-P1-2 on magnetic nanoparticles has been investigated for its catalytic potential in paclitaxel production. This approach offers an efficient procedure for biocatalytic production of 10-deacetyltaxol and demonstrates the application of magnetic material immobilization technology in this field (Zou et al., 2021).

Safety And Hazards

The safety data sheet for 7-Xylosyl-10-deacetyltaxol suggests avoiding contact with skin and eyes, and avoiding ingestion and inhalation . It also suggests using personal protective equipment and ensuring adequate ventilation .

Direcciones Futuras

The future directions for 7-Xylosyl-10-deacetyltaxol involve improving the bioconversion process for larger scale reaction volumes . There is also interest in bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for the industrial production of semi-synthetic paclitaxel .

Propiedades

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40-,42+,46+,48-,49+,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKLEZFXASNLFJ-ODBGVJAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Xylosyl-10-deacetyltaxol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Xylosyl-10-deacetyltaxol
Reactant of Route 2
7-Xylosyl-10-deacetyltaxol
Reactant of Route 3
7-Xylosyl-10-deacetyltaxol
Reactant of Route 4
Reactant of Route 4
7-Xylosyl-10-deacetyltaxol
Reactant of Route 5
Reactant of Route 5
7-Xylosyl-10-deacetyltaxol
Reactant of Route 6
7-Xylosyl-10-deacetyltaxol

Citations

For This Compound
87
Citations
HL Cheng, RY Zhao, TJ Chen, WB Yu, F Wang… - Molecular & Cellular …, 2013 - ASBMB
Paclitaxel, a natural antitumor compound, is produced by yew trees at very low concentrations, causing a worldwide shortage of this important anticancer medicine. These plants also …
Number of citations: 37 www.mcponline.org
K Wang, T Wang, J Li, J Zou, Y Chen, J Dai - Journal of Molecular Catalysis …, 2011 - Elsevier
… In the bioconversion of 7-xylosyl-10-deacetyltaxol (7-XDT) to 10-deacetyltaxol (10-DT), for the purpose of enhancing the conversion efficiency, the effects of NH 4 + , oat xylan, …
Number of citations: 13 www.sciencedirect.com
S Jiang, Y Zu, Y Fu, Y Zhang… - … journal of oncology, 2008 - spandidos-publications.com
… treated with 7-xylosyl-10-deacetyltaxol (5 μM) for 24 h or left untreated. Cells were spun at 1200 xg for 5 min, and the supernatant was decanted. The cell pellet was re-suspended in 10 …
Number of citations: 43 www.spandidos-publications.com
BJ Li, H Wang, T Gong, JJ Chen, TJ Chen… - Nature …, 2017 - nature.com
The natural concentration of the anticancer drug Taxol is about 0.02% in yew trees, whereas that of its analogue 7-β-xylosyl-10-deacetyltaxol is up to 0.5%. While this compound is not …
Number of citations: 58 www.nature.com
Q Cai, Q Song, K Jiang, Y Lin, Y Zhang, J Zhang… - Frontiers in …, 2023 - frontiersin.org
Taxus species are used as medicinal plants all over the world. The leaves of Taxus species are a sustainable medicinal resource rich in taxoids and flavonoids. When leaves are used …
Number of citations: 5 www.frontiersin.org
K Wang, J Zou, R Chen, D Xie, X Liu, J Dai - Fitoterapia, 2013 - Elsevier
… , [9], three xylosyl-containing taxanes, 7-xylosyl-10-deacetyltaxol (7-XDT, 1), 7-xylosyl-10-deacetylcephalomannine (7-XDC, 2), and 7-xylosyl-10-deacetyltaxol C (7-XDTC, 3), were used …
Number of citations: 2 www.sciencedirect.com
TY Dou, HW Luan, GB Ge, MM Dong, HF Zou… - Scientific Reports, 2015 - nature.com
Cellulosome is a kind of multienzyme complex that displays high activity, selectivity and stability. Here, we report a novel, non-cellulolytic, cellulosome-like multienzyme complex that …
Number of citations: 22 www.nature.com
TY Dou, HW Luan, XB Liu, SY Li, XF Du, L Yang - Biotechnology letters, 2015 - Springer
Objectives To find extracellular biocatalysts that can specifically and efficiently remove the C-7 xylosyl group from 7-xylosyltaxanes. Results A Cellulosimicrobium cellulans strain F16 …
Number of citations: 17 link.springer.com
R Sun, K Fu, Y Fu, Y Zu, Y Wang, M Luo… - Journal of separation …, 2009 - Wiley Online Library
An environment‐friendly method was established for the preparative separation and enrichment of four taxoids, namely 10‐deacetylbaccatin III (10‐DAB III), 7‐xylosyl‐10‐deacetyltaxol (…
WC Liu, P Zhu - Journal of Industrial Microbiology and …, 2015 - academic.oup.com
Paclitaxel content in yew tree is extremely low, causing a worldwide shortage of this important anticancer drug. Yew tree can also produce abundant 7-β-xylosyl-10-deacetyltaxol that …
Number of citations: 20 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.